2,2-Difluoropropionic acid

Catalog No.
S718983
CAS No.
373-96-6
M.F
C3H4F2O2
M. Wt
110.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoropropionic acid

CAS Number

373-96-6

Product Name

2,2-Difluoropropionic acid

IUPAC Name

2,2-difluoropropanoic acid

Molecular Formula

C3H4F2O2

Molecular Weight

110.06 g/mol

InChI

InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)

InChI Key

PMWGIVRHUIAIII-UHFFFAOYSA-N

SMILES

CC(C(=O)O)(F)F

Canonical SMILES

CC(C(=O)O)(F)F

Inhibitor of Pyruvate Dehydrogenase:

One of the most studied aspects of 2,2-DFP is its role as an inhibitor of pyruvate dehydrogenase (PDH) []. PDH is a key enzyme involved in cellular metabolism, responsible for converting pyruvate, a product of glycolysis, into acetyl-CoA, which enters the citric acid cycle for energy production. By inhibiting PDH, 2,2-DFP disrupts this process, leading to:

  • Reduced cellular ATP production: This can be used to study how cells adapt to metabolic stress and identify potential therapeutic targets in diseases like cancer, which often rely on aerobic glycolysis for energy production [].
  • Altered lactate metabolism: Inhibition of PDH can lead to increased lactate production, a phenomenon known as the "Warburg effect," which is observed in many cancers []. 2,2-DFP can therefore be a valuable tool in studying cancer metabolism and identifying potential therapeutic strategies.

Precursor for Radiopharmaceuticals:

The presence of fluorine atoms in 2,2-DFP makes it a suitable candidate for the development of radiopharmaceuticals for medical imaging. Fluorine-18 (18F) is a commonly used radioisotope in positron emission tomography (PET) due to its favorable decay properties. By incorporating 18F into 2,2-DFP, researchers can create radiolabeled tracers that can be used to image and study various biological processes in vivo [].

Other Potential Applications:

,2-DFP is also being investigated for its potential applications in other areas of scientific research, including:

  • Antimicrobial activity: Studies suggest that 2,2-DFP may exhibit antimicrobial activity against certain bacterial and fungal strains.
  • Neurodegenerative diseases: The role of 2,2-DFP in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease is being explored, although the mechanisms remain unclear [].

2,2-Difluoropropionic acid is a fluorinated organic compound with the molecular formula C3H4F2O2C_3H_4F_2O_2 and a CAS number of 373-96-6. It appears as a white to pale yellow crystalline solid, characterized by its strong acidity and corrosive properties. The compound is classified as hazardous, causing severe skin burns and eye damage upon contact. Its structure features two fluorine atoms attached to the second carbon of the propionic acid backbone, which significantly influences its chemical behavior and reactivity .

The specific mechanism of action of DFPA depends on the application.

  • Enzyme inhibition: DFPA's structural similarity to natural substrates allows it to bind to and inhibit specific enzymes. The exact mechanism of inhibition depends on the targeted enzyme [].
  • MRI contrast agent: DFPA's fluorine atoms can shorten the relaxation time of nearby water molecules, enhancing the signal in MRI scans and potentially improving image contrast for specific tissues.
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Halogenation: The presence of fluorine allows for further halogenation reactions.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles in specific reactions.

These reactions are facilitated by its acidic nature and the electronegative fluorine atoms, which can stabilize reaction intermediates .

Several methods have been developed for synthesizing 2,2-Difluoropropionic acid:

  • Fluorination of Propionic Acid: Direct fluorination using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.
  • Reactions with Fluoroalkyl Halides: Propionic acid can react with fluoroalkyl halides under appropriate conditions to introduce fluorine atoms.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can yield difluorinated products.

These methods highlight the importance of controlling reaction conditions to achieve desired yields and purities .

2,2-Difluoropropionic acid has several applications:

  • Chemical Synthesis: It serves as an intermediate in the production of various fluorinated compounds.
  • Research and Development: Used in laboratories for studying fluorinated organic compounds and their properties.
  • Potential Agricultural Use: Although not widely applied yet, its unique properties may allow for development as a herbicide or pesticide .

Interaction studies involving 2,2-Difluoropropionic acid primarily focus on its reactivity with other chemicals rather than biological interactions. Its ability to undergo nucleophilic substitution makes it a candidate for various synthetic pathways in organic chemistry. Research into its interactions with biological molecules is still emerging and requires further investigation to understand potential effects fully .

Several compounds share structural similarities with 2,2-Difluoropropionic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Propionic AcidC3H6O2C_3H_6O_2Non-fluorinated; commonly used in food preservation.
Monofluoropropionic AcidC3H5FO2C_3H_5FO_2Contains one fluorine atom; less acidic than 2,2-difluoro variant.
Trifluoroacetic AcidC2F3O2C_2F_3O_2Highly acidic; used in peptide synthesis; three fluorine atoms increase reactivity.

Uniqueness of 2,2-Difluoropropionic Acid:

  • The presence of two fluorine atoms at the same carbon enhances its acidity and reactivity compared to monofluorinated compounds.
  • Its specific structural arrangement allows for unique chemical behaviors not observed in non-fluorinated or differently substituted analogs.

These comparisons illustrate how 2,2-Difluoropropionic acid stands out due to its unique combination of functional groups and structural characteristics .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,2-Difluoropropionic acid

Dates

Modify: 2023-08-15

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